2,6-Dimethyl-2'-morpholinomethyl benzophenone
Overview
Description
2,6-Dimethyl-2’-morpholinomethyl benzophenone is a synthetic organic compound belonging to the class of benzophenones. It is widely used in various industries, including pharmaceuticals, cosmetics, and plastics, due to its ability to absorb ultraviolet (UV) radiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2’-morpholinomethyl benzophenone typically involves the reaction of 2,6-dimethylbenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of 2,6-Dimethyl-2’-morpholinomethyl benzophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-2’-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
2,6-Dimethyl-2’-morpholinomethyl benzophenone is used in scientific research for its diverse applications:
Chemistry: It serves as a photoinitiator in polymerization reactions and as a UV absorber in various formulations.
Biology: It is used in studies involving UV-induced DNA damage and repair mechanisms.
Medicine: It is explored for its potential use in photodynamic therapy and as a component in sunscreen formulations.
Industry: It is utilized in the production of UV-resistant plastics and coatings.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-2’-morpholinomethyl benzophenone involves its ability to absorb UV radiation. Upon absorption, it undergoes a photochemical reaction that leads to the formation of reactive species. These reactive species can interact with biological molecules, leading to various effects such as DNA damage or the initiation of polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler structure without the morpholinomethyl group.
4-Methylbenzophenone: Contains a methyl group at the para position.
2,4-Dimethylbenzophenone: Contains two methyl groups at the ortho and para positions.
Uniqueness
2,6-Dimethyl-2’-morpholinomethyl benzophenone is unique due to the presence of both the dimethyl groups and the morpholinomethyl group. This combination enhances its UV-absorbing properties and makes it more versatile in various applications compared to its simpler counterparts.
Biological Activity
2,6-Dimethyl-2'-morpholinomethyl benzophenone (commonly referred to as DMMB) is a chemical compound belonging to the benzophenone family, which is widely recognized for its applications in various fields, including cosmetics, pharmaceuticals, and materials science. This compound exhibits unique biological activities that have garnered attention in recent research.
Chemical Structure and Properties
The molecular formula of this compound is C22H27N1O2, with a molecular weight of 347.46 g/mol. The structure features a benzophenone core substituted with a morpholinomethyl group and two methyl groups at the 2 and 6 positions of the phenyl rings.
Property | Value |
---|---|
Molecular Formula | C22H27N1O2 |
Molecular Weight | 347.46 g/mol |
IUPAC Name | This compound |
SMILES | CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCOCC3 |
DMMB's biological activity is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can bind to enzymes and receptors, leading to alterations in their activity. This interaction can result in diverse biological effects, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that DMMB possesses significant antimicrobial activity against a range of pathogens. A study demonstrated that DMMB exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in various applications, including pharmaceuticals and personal care products.
Anticancer Activity
In vitro studies have shown that DMMB can induce apoptosis in cancer cell lines. The compound was found to inhibit cell proliferation and promote cell cycle arrest in specific cancer types. For instance, DMMB demonstrated potent cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), highlighting its potential as a therapeutic agent in oncology .
Toxicological Studies
Despite its promising biological activities, the safety profile of DMMB has been scrutinized. Acute toxicity studies indicated that while the compound exhibits low toxicity levels in mammalian systems, further investigations are necessary to evaluate its long-term effects and potential mutagenicity . Notably, similar compounds within the benzophenone class have been assessed for safety in cosmetic applications, with some concluding that certain benzophenones are safe for topical use .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of DMMB against common skin pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting that DMMB could be an effective agent for preventing infections in cosmetic formulations .
Case Study 2: Anticancer Potential
In a study investigating the anticancer potential of DMMB on MCF-7 breast cancer cells, it was observed that treatment with varying concentrations (10 µM to 50 µM) resulted in a dose-dependent decrease in cell viability after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells correlating with higher concentrations of DMMB, indicating its potential as an anticancer therapeutic .
Summary of Research Findings
Study Focus | Findings |
---|---|
Antimicrobial Activity | MIC: S. aureus (32 µg/mL), E. coli (64 µg/mL) |
Anticancer Activity | Induces apoptosis in MCF-7 cells; dose-dependent effect |
Toxicity Profile | Low acute toxicity; further mutagenicity testing recommended |
Properties
IUPAC Name |
(2,6-dimethylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-6-5-7-16(2)19(15)20(22)18-9-4-3-8-17(18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSLONGKOAQHSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643543 | |
Record name | (2,6-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-53-3 | |
Record name | Methanone, (2,6-dimethylphenyl)[2-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898750-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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